molecular formula C16H12ClFN2O B2500344 6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one CAS No. 344282-47-9

6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B2500344
CAS No.: 344282-47-9
M. Wt: 302.73
InChI Key: GOPYTKZMXDLQOA-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. One common method involves the reaction of 4-chlorobenzohydrazide with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine, followed by cyclization under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield tetrahydropyridazine derivatives.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Pyridazinone derivatives.

    Reduction: Tetrahydropyridazine derivatives.

    Substitution: Halogen-substituted derivatives.

Scientific Research Applications

6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-4-phenyl-2,3,4,5-tetrahydropyridazin-3-one
  • 6-(4-Fluorophenyl)-4-phenyl-2,3,4,5-tetrahydropyridazin-3-one
  • 6-(4-Chlorophenyl)-4-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one

Uniqueness

6-(4-Chlorophenyl)-4-(4-fluorophenyl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct electronic and steric properties. These substitutions can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O/c17-12-5-1-11(2-6-12)15-9-14(16(21)20-19-15)10-3-7-13(18)8-4-10/h1-8,14H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPYTKZMXDLQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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